6-Bromo-2-fluoronicotinic acid
Overview
Description
6-Bromo-2-fluoronicotinic acid is a chemical compound with the CAS Number: 1214345-17-1. It has a linear formula of C6H3BrFNO2 . The compound is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C6H3BrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) . The molecular weight of the compound is 220 .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Electrocatalytic Synthesis Applications
- 6-Bromo-2-fluoronicotinic acid derivatives play a significant role in electrocatalytic synthesis. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes under mild conditions demonstrates the importance of bromo derivatives like this compound. This process, involving the electrochemical reduction of related halides, highlights the catalytic efficiency of bromo derivatives in generating valuable chemical products (Gennaro et al., 2004).
Role in Synthesis of Fluoropyridines
- The compound is also pivotal in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines. The bromo and fluoro derivatives are used in reactions like the Suzuki reaction to produce substituted pyridines, which have broad applications in pharmaceutical and materials chemistry (Sutherland & Gallagher, 2003).
Radiofluorination and Medical Imaging
- In the field of medical imaging, this compound derivatives like [18F]2-fluoronicotine and [18F]6-fluoronicotine have been synthesized for potential applications in PET imaging. The process involves no-carrier-added synthesis, indicating its utility in creating high-purity radiotracers for diagnostic imaging (Ballinger et al., 1984).
Use in Electrocatalytic Carboxylation
- The compound's derivatives are useful in the electrocatalytic carboxylation of related halides with CO2. This approach avoids the use of toxic solvents and catalysts, indicating its environmental and practical benefits in synthetic chemistry (Feng et al., 2010).
Pharmaceutical Intermediate Synthesis
- It serves as an important intermediate in the synthesis of pharmaceutical compounds. For example, the synthesis of specific aminonicotinic acids from bromo and fluoro derivatives indicates its role in creating key pharmaceutical intermediates, reflecting its significance in drug development and medicinal chemistry (Wang et al., 2006).
Applications in Organic Synthesis
- Derivatives of this compound are instrumental in various organic synthesis processes. This includes the synthesis of benzonitriles, which are valuable in the development of a range of organic compounds, highlighting the compound's versatility in organic chemistry (Szumigala et al., 2004).
Fluorescent Labelling in Analytical Chemistry
- Its derivatives find applications in analytical chemistry, such as in the synthesis of fluorescent labeling reagents for HPLC analysis of carboxylic acids. This illustrates the compound's utility in enhancing detection and analysis techniques in biochemistry and pharmaceutical analysis (Gatti et al., 1992).
Nucleophilic Substitution Reactions in Organic Chemistry
- In organic chemistry, this compound derivatives participate in nucleophilic substitution reactions. These reactions are crucial for the synthesis of various organic compounds, demonstrating the compound's role in facilitating complex chemical transformations (Liu & Robins, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-bromo-2-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSOKCDTRKHTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267617 | |
Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214345-17-1 | |
Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214345-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-fluoro-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601267617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-2-fluoropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.